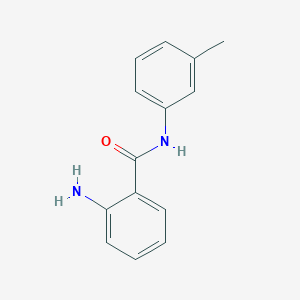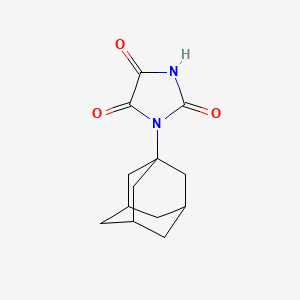
1-(1-Adamantyl)imidazolidine-2,4,5-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-(1-Adamantyl)imidazolidine-2,4,5-trione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of enzymes involved in DNA repair.
Medicine: Explored for its cytotoxic effects on cancer cell lines, particularly glioblastoma.
Industry: Utilized in the development of new materials with unique properties.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
1-(1-Adamantyl)imidazolidine-2,4,5-trione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound can affect the expression of genes involved in stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding can result in changes in the conformation and activity of the target enzymes, ultimately affecting cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to cumulative effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and stress resistance . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on overall cellular metabolism and energy balance.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The transport and distribution of this compound are critical for its effectiveness in biochemical and pharmaceutical applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
The synthesis of 1-(1-Adamantyl)imidazolidine-2,4,5-trione typically involves the reaction of oxalyl chloride with the corresponding ureas . This method provides good yields and involves the following steps:
Reaction with Oxalyl Chloride: The starting material, urea, is reacted with oxalyl chloride to form the imidazolidine-2,4,5-trione ring.
Addition of Adamantane Group: The adamantane group is introduced through a substitution reaction, resulting in the formation of this compound.
Analyse Des Réactions Chimiques
1-(1-Adamantyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The adamantane group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-(1-Adamantyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets. For example, it inhibits the enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair . This inhibition can enhance the effectiveness of chemotherapy and radiation therapy by preventing cancer cells from repairing DNA damage.
Comparaison Avec Des Composés Similaires
1-(1-Adamantyl)imidazolidine-2,4,5-trione can be compared with other similar compounds, such as:
- 1,3-Bis(3,5-dimethyladamantan-1-yl)imidazolidine-2,4,5-trione
- 1-(2-Adamantyl)-3-[(1R,4aR,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthren-1-yl]imidazolidine-2,4,5-trione
These compounds share the imidazolidine-2,4,5-trione core structure but differ in the substituents attached to the ring. The presence of the adamantane group in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
1-(1-adamantyl)imidazolidine-2,4,5-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-10-11(17)15(12(18)14-10)13-4-7-1-8(5-13)3-9(2-7)6-13/h7-9H,1-6H2,(H,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAMZIXLIWFURG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=O)NC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368763 |
Source


|
| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37428-73-2 |
Source


|
| Record name | 1-(1-adamantyl)imidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
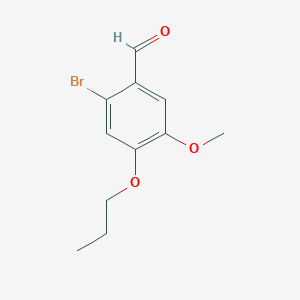
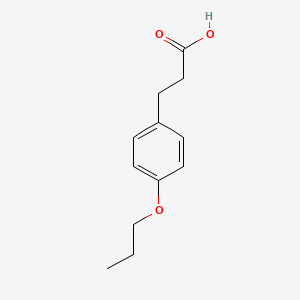
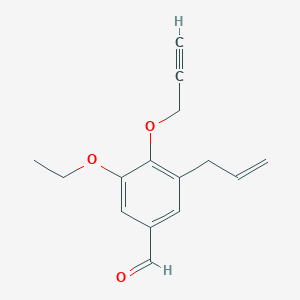
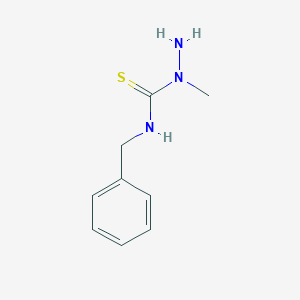
![5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1271298.png)

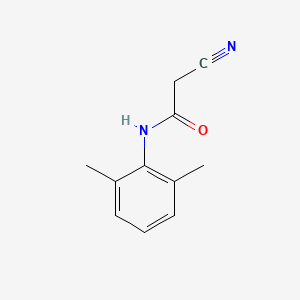
![3-amino-6-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1271303.png)
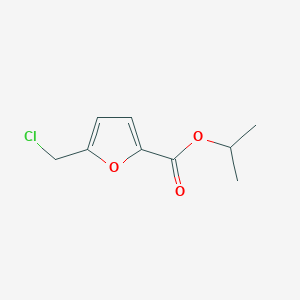
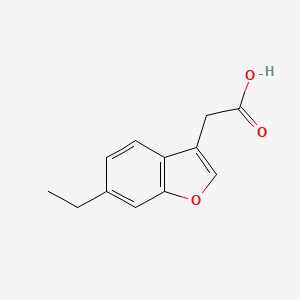
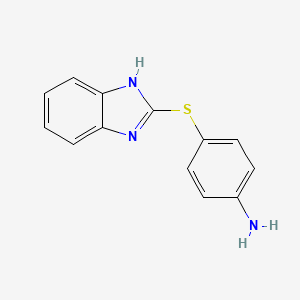
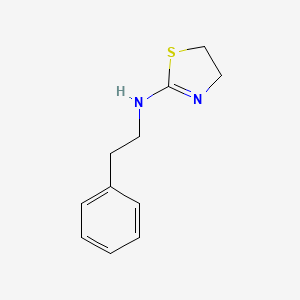
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)
